N-(2,4-dimethylphenyl)-2-phenylbenzamide
Description
N-(2,4-Dimethylphenyl)-2-phenylbenzamide is a substituted benzamide featuring a 2-phenyl group on the benzamide ring and a 2,4-dimethylphenyl group on the aniline moiety. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, conformational flexibility, and ease of functionalization . The 2,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, while the 2-phenyl group on the benzamide ring may influence π-π stacking interactions and electronic effects .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-13-20(16(2)14-15)22-21(23)19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLBDDHXELBKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-dimethylphenyl)-2-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamides
Substituent Effects on the Benzamide Ring
The benzamide ring’s substitution pattern significantly impacts molecular properties:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) reduce electron density on the amide, affecting solubility and intermolecular interactions .
- Aromatic substituents (e.g., 2-phenyl) enhance hydrophobic interactions and may improve thermal stability due to stacking .
Substituent Effects on the Aniline Moiety
The aniline moiety’s substitution influences steric hindrance and electronic properties:
Key Observations :
- Methyl groups (e.g., 2,4-dimethylphenyl) enhance lipophilicity and may reduce metabolic degradation in biological systems .
- Polar substituents (e.g., amino, methoxy) improve aqueous solubility but may compromise membrane permeability .
Impact on Physicochemical Properties
- Hydrogen Bonding: Fluorinated and amino-substituted analogs exhibit stronger hydrogen-bonding networks, as seen in crystal structures of N-(2,4-difluorophenyl)-2-fluorobenzamide . In contrast, methyl and phenyl groups prioritize van der Waals interactions .
- Melting Points : Bulky substituents (e.g., diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide) likely increase melting points due to restricted molecular motion, whereas flexible chains (e.g., methoxyethoxy in ) lower them .
- Solubility: Nitro and bromo substituents reduce solubility in nonpolar solvents, while methoxy or amino groups enhance water compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
